

physical properties of sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate

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Compound of Interest

Compound Name: sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate

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An In-depth Technical Guide to the Physical Properties of **Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate**

Abstract

Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate is a heterocyclic organic compound that has garnered significant interest in the scientific community, particularly for its role as a high-sensitivity analytical reagent.^[1] Its utility as a chemiluminescence enhancer in horseradish peroxidase (HRP)-based detection systems is a prime example of its application. ^[1] The performance of this compound is intrinsically linked to its physical properties, which dictate its behavior in various experimental settings. This guide provides a comprehensive examination of these properties, offering both theoretical insights and practical methodologies for their characterization. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a vital resource for the effective application and understanding of this important molecule.

Molecular Identity and Structure

A foundational understanding of a compound's physical properties begins with its precise chemical identity. **Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate** is a derivative of phenothiazine, a tricyclic aromatic scaffold.^{[2][3]} The structure incorporates a propylsulfonate group at the nitrogen atom of the central thiazine ring, a modification that profoundly influences its physicochemical characteristics.

The key structural features are:

- The Phenothiazine Core: A rigid, electron-rich heterocyclic system that is known for its electrochemical and photophysical properties.[4]
- The Propyl Linker: A flexible three-carbon chain connecting the phenothiazine nucleus to the sulfonate group.
- The Sodium Sulfonate Group: An ionic functional group that imparts significant polarity and aqueous solubility to the molecule.[1]

These features are summarized in the table below.

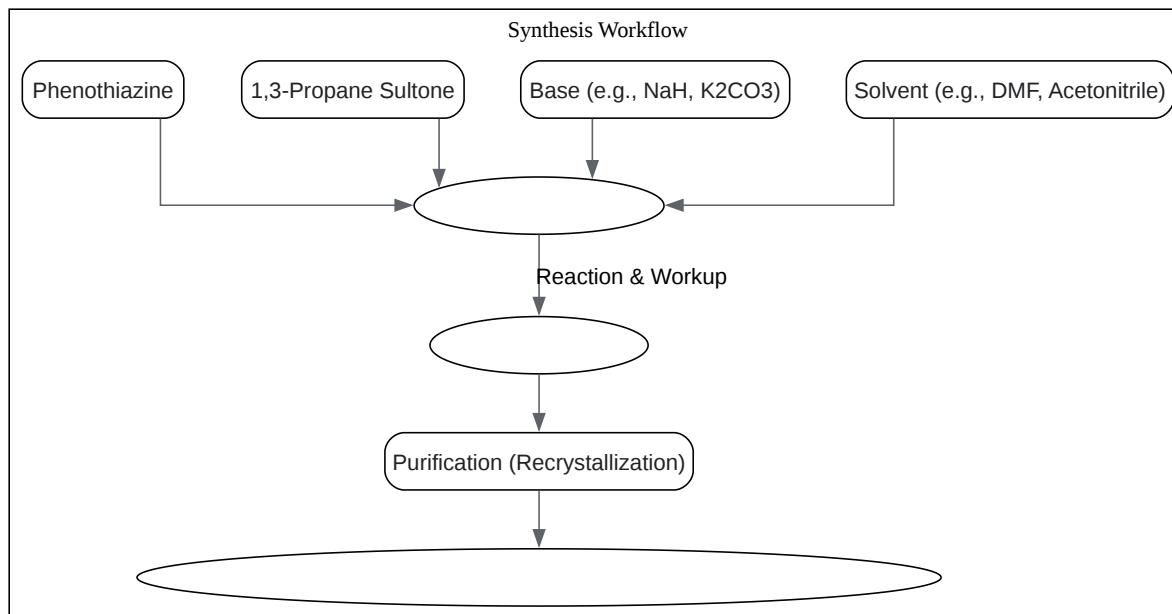
Table 1: Chemical and Molecular Identifiers

| Identifier | Value | Source |
|-------------------|--|--------|
| CAS Number | 101199-38-6 | [5][6] |
| Molecular Formula | C ₁₅ H ₁₄ NNaO ₃ S ₂ | [6][7] |
| Molecular Weight | 343.4 g/mol | [6] |
| IUPAC Name | sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate | [6][7] |
| InChI Key | VKGYKXFNSKEHED-UHFFFAOYSA-M | [7] |
| Physical Form | Solid / Powder | |

Synthesis and Purification: The Foundation of Purity

The reliability of any physical property measurement is contingent upon the purity of the sample. The synthesis of **Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate** is typically achieved through the nucleophilic substitution reaction between phenothiazine and 1,3-propane sultone.[5] This reaction is generally conducted under basic conditions to facilitate the deprotonation of the phenothiazine nitrogen, thereby activating it as a nucleophile.[5]

The purity of the final product is paramount, especially for its primary application in sensitive chemiluminescent assays where impurities can lead to background noise or quenching of the signal.^[5] Recrystallization is a common and effective method for purifying the crude product.^[5]



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Caption: General workflow for the synthesis and purification of the target compound.

Solubility Profile

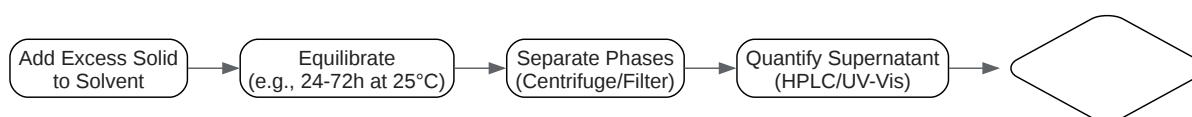
The introduction of the sodium sulfonate group is a key chemical modification that confers good water solubility, a critical attribute for its use in aqueous buffer systems common in biological assays.^[1] Solubility is a thermodynamic equilibrium and should be determined under controlled conditions.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the universally accepted shake-flask method for determining the equilibrium solubility of a compound, a technique that remains a gold standard for its reliability.

[8]

- Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., ultrapure water, PBS buffer, DMSO) in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure saturation is reached.
- Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid using centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
- Quantification: Accurately dilute a known volume of the saturated supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Calculation: Calculate the solubility from the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.



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Caption: Workflow for the shake-flask method of solubility determination.

Table 2: Representative Solubility of Phenothiazine Derivatives

| Solvent | Solubility | Rationale / Expected Behavior |
|---|-------------------------------|---|
| Water | Freely Soluble | The ionic sodium sulfonate group drives high aqueous solubility. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | High | Expected to remain highly soluble in physiological buffers. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | A polar aprotic solvent capable of dissolving a wide range of compounds. ^[9] |
| Ethanol | Soluble | A polar protic solvent, though likely less effective than water or DMSO. |
| Toluene | Sparingly Soluble / Insoluble | The high polarity of the compound limits solubility in nonpolar organic solvents. |

Note: This table is illustrative, based on the chemical structure. Experimental verification is required for precise values.

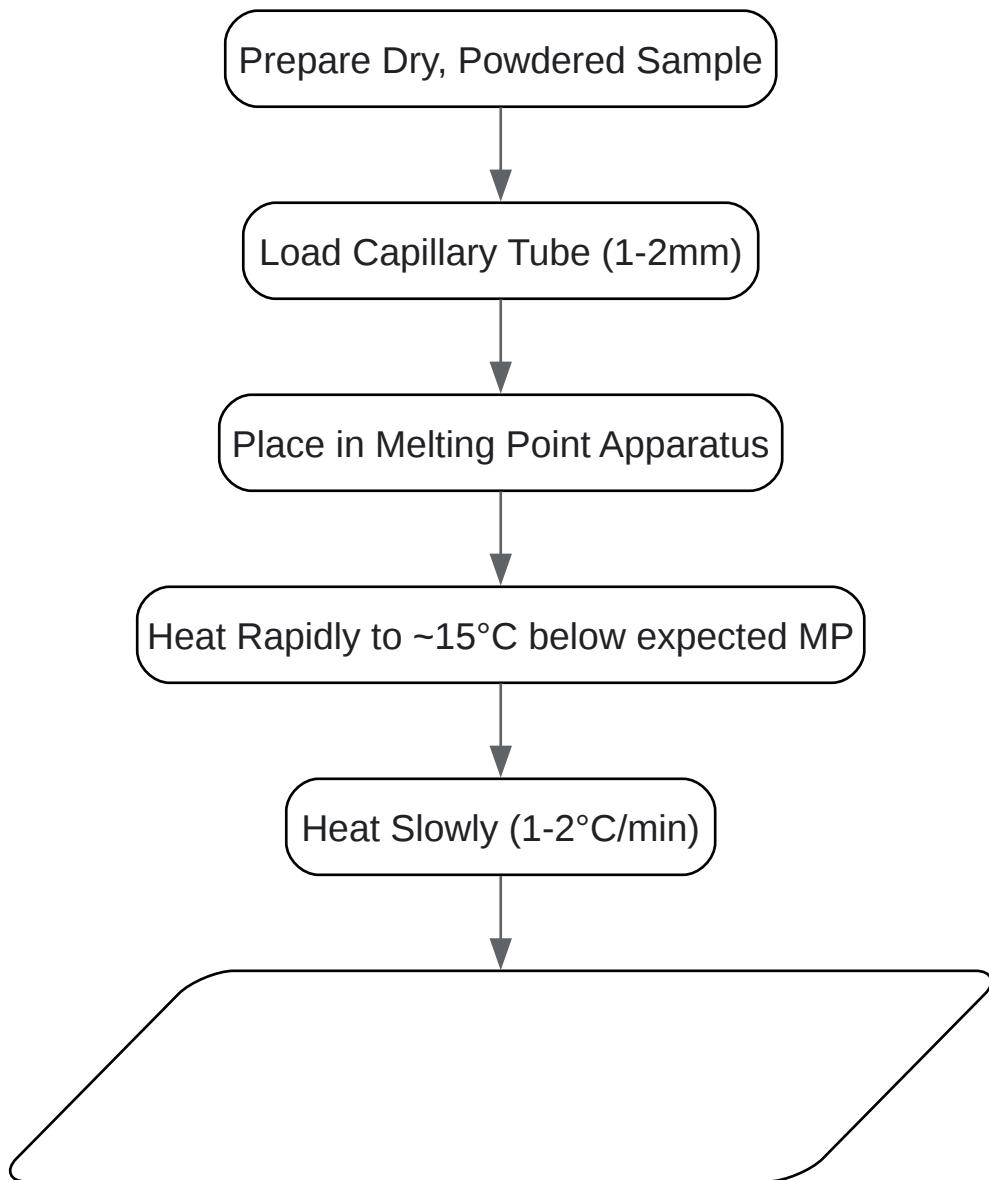
Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic temperature at which it transitions from the solid to the liquid phase.^[10] For ionic compounds like **sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate**, this transition is often accompanied by decomposition. The melting point is a sensitive indicator of purity; impurities typically cause a depression and broadening of the melting range.^[11]

Experimental Protocol: Capillary Melting Point Determination

This method is a standard and widely used technique for the precise determination of a compound's melting point.[\[12\]](#)[\[13\]](#)

- Sample Preparation: Ensure the sample is completely dry and finely powdered.[\[10\]](#) Load a small amount of the powder into a capillary tube (sealed at one end) to a height of 1-2 mm.[\[13\]](#)
- Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or similar device).
- Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This helps in saving time for the accurate determination.[\[11\]](#)
- Accurate Determination: Using a fresh sample, heat the block rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[\[12\]](#)
- Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.

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Caption: Standard procedure for capillary melting point determination.

Acid-Base Properties (pKa)

The parent acid of the title compound is 3-(10H-phenothiazin-10-yl)propane-1-sulfonic acid. Sulfonic acids are strong acids, and their pKa values are typically low (often < 1). This means that in aqueous solution, the sulfonate group will be fully deprotonated and exist as the anionic sulfonate (SO_3^-) across the entire physiological pH range. Understanding the pKa is crucial for

predicting ionization state, which in turn affects solubility, lipophilicity, and interactions with biological targets.[\[14\]](#)

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust method for determining the pKa of ionizable compounds.

- **Solution Preparation:** Accurately weigh a sample of the free acid form of the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent (like methanol or acetonitrile) if aqueous solubility is limited.
- **Titration Setup:** Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
- **Data Collection:** Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. For strong acids, the initial pH will be very low, and this method is better suited for determining the pKa of weaker acids or bases. For a strong sulfonic acid, other methods may be required.

Liquid chromatography-based methods can also be highly effective for determining pKa values, especially when only small amounts of the compound are available or if the sample is impure.
[\[15\]](#)[\[16\]](#)[\[17\]](#)

Conclusion

The physical properties of **sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate** are dominated by the interplay between its large, aromatic phenothiazine core and its highly polar sodium sulfonate group. This unique combination results in a compound that is readily soluble in aqueous media, a critical feature for its application as a chemiluminescence enhancer in bioassays. Its status as a solid with a high melting point and a salt of a strong acid further

defines its handling and formulation characteristics. The experimental protocols detailed herein provide a framework for the rigorous characterization of this and similar molecules, ensuring data integrity and facilitating the optimization of its performance in research and development settings.

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